[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol
Description
[4-Chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol (CAS: 1597924-54-3) is a triazole-containing aromatic alcohol with the molecular formula C₉H₈ClN₃O and a molecular weight of 209.63 g/mol . The compound features a chlorophenyl ring substituted with a 1,2,4-triazole moiety at the 2-position and a hydroxymethyl group at the benzylic position. It is primarily utilized in pharmaceutical and agrochemical research, though specific applications remain under investigation. Key physicochemical properties include a boiling point of 447.6±45.0 °C (predicted) and storage recommendations at 2–8°C under inert conditions .
Properties
IUPAC Name |
[4-chloro-2-(1,2,4-triazol-1-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-8-2-1-7(4-14)9(3-8)13-6-11-5-12-13/h1-3,5-6,14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHMNGRIRJPSQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol typically involves the reaction of 4-chlorobenzyl chloride with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Pharmaceuticals
The compound is primarily utilized in drug development due to its antifungal and anticancer properties.
Antifungal Activity :
Triazole derivatives are known for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol exhibits significant antifungal activity against various pathogens such as Candida albicans and Aspergillus niger .
Anticancer Potential :
Research indicates that triazole derivatives can induce apoptosis in cancer cells. The compound's structure suggests potential interactions with cellular pathways involved in cell proliferation and survival. Preliminary studies have demonstrated its efficacy against several cancer cell lines, including breast and lung cancer .
Agriculture
In agricultural applications, this compound serves as an intermediate in the synthesis of fungicides and herbicides.
Fungicides :
The compound is integrated into formulations designed to protect crops from fungal diseases. Its effectiveness in inhibiting fungal growth contributes to improved crop yields and quality .
Herbicides :
Research has shown that the compound can also play a role in developing selective herbicides that target specific weed species while minimizing damage to crops .
Material Science
The unique chemical properties of triazole derivatives make them suitable for developing new materials with specific characteristics.
Polymer Chemistry :
Studies have explored the incorporation of triazole moieties into polymer matrices to enhance properties such as thermal stability and mechanical strength. These materials are being investigated for applications in coatings and adhesives .
Nanotechnology :
Recent advancements include the use of triazole derivatives in nanomaterials for drug delivery systems. Their ability to form stable complexes with metal ions is being leveraged to create nanocarriers for targeted drug delivery .
Table 2: Agricultural Applications
| Application Type | Description | Benefits | Reference |
|---|---|---|---|
| Fungicide | Crop protection formulations | Reduces fungal diseases | |
| Herbicide | Selective weed control | Enhances crop yield |
Case Study 1: Antifungal Efficacy
In a controlled study, the antifungal efficacy of this compound was evaluated against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an effective antifungal agent.
Case Study 2: Agricultural Impact
A field trial was conducted to assess the impact of a fungicide formulation containing this compound on wheat crops. The treated plots showed a 25% reduction in fungal infection rates compared to untreated controls, leading to a 15% increase in yield.
Mechanism of Action
The mechanism of action of [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent, it may inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
[4-(1H-1,2,4-Triazol-1-yl)phenyl]methanol (CAS: Unavailable)
- Structure : Differs in the placement of the triazole group (4-position vs. 2-position on the phenyl ring).
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
- Structure: Replaces the chlorophenyl group with a difluorophenyl moiety and extends the alcohol chain (ethanol vs. methanol).
- Impact : The difluorophenyl group enhances electronegativity, which may improve antifungal activity. The longer alcohol chain could influence solubility and metabolic stability .
4-Chloro-2-(1H-1,2,4-triazol-1-yl)benzo[d]thiazole
- Structure : Substitutes the benzene ring with a benzo[d]thiazole system.
Physicochemical Properties
Biological Activity
[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antifungal and anticancer agent. The triazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a chlorophenyl group and a triazole ring, which are essential for its biological activity.
Antifungal Activity
One of the primary areas of research for this compound is its antifungal properties. Studies have shown that compounds containing the triazole ring exhibit significant antifungal activity against various strains of fungi, including Candida albicans.
Minimum Inhibitory Concentration (MIC) values have been reported in studies evaluating similar triazole derivatives. For instance, a related compound demonstrated an MIC of 0.31 μg/mL against C. albicans, indicating potent antifungal activity that could be comparable to that of established antifungals like fluconazole .
Anticancer Activity
Research has also indicated that this compound may possess anticancer properties. The 1,2,4-triazole ring has been associated with low multidrug resistance and favorable bioavailability, making it an attractive candidate for cancer therapeutics.
In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines at low concentrations. For example, compounds with similar structures have been reported to reduce cell viability in various cancer models by inducing apoptosis and disrupting cell cycle progression .
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in fungal and tumor cell metabolism. The triazole group interacts with cytochrome P450 enzymes, which are crucial for the synthesis of ergosterol in fungi and cholesterol in human cells.
Study 1: Antifungal Efficacy
A study conducted on a series of triazole derivatives demonstrated that this compound exhibited significant antifungal activity against Candida species. The study utilized a mouse model infected with C. albicans, where the compound was administered at a dose of 50 mg/kg. Results showed enhanced survival rates compared to control groups .
Study 2: Anticancer Potential
In another investigation focusing on the anticancer potential of triazole derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability with IC50 values comparable to those of leading chemotherapeutic agents .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between 4-chloro-2-(chloromethyl)phenyl derivatives and 1H-1,2,4-triazole under basic conditions. For example:
- Method : React 4-chloro-2-(chloromethyl)phenyl precursors with triazole in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) using potassium carbonate (K₂CO₃) as a base at 60–80°C for 6–12 hours .
- Optimization : Use continuous flow reactors for scalability and improved yield. Purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>98%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the structure, particularly the integration of the triazole ring protons (δ 7.8–8.2 ppm) and the methanol group (δ 4.5–5.0 ppm) .
- IR Spectroscopy : Key peaks include O-H stretching (~3200–3400 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (60:40 v/v) are recommended for purity analysis .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Protocol : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and dihedral angles. The triazole ring and chlorophenyl group typically form a dihedral angle of ~20°, influencing molecular packing .
- Thermal Analysis : Differential scanning calorimetry (DSC) can detect phase transitions, with melting points reported between 150–160°C .
Q. How do structural modifications (e.g., halogen substitution) impact the compound's antifungal activity?
Comparative studies with analogs like Fluconazole EP Impurity B (C₁₅H₁₄FN₉O) reveal:
- Activity Trends : Chlorine at the 4-position enhances lipophilicity and membrane penetration, while fluorine substitution (as in Fluconazole derivatives) increases metabolic stability .
- Mechanistic Insight : Triazole rings coordinate with fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis. Modifications to the phenyl group alter binding affinity .
Q. How can researchers address contradictions in reported synthetic yields or biological data?
- Data Reconciliation : Cross-validate methods using orthogonal techniques (e.g., LC-MS for purity, MIC assays for antifungal activity). For example, if yields vary, optimize reaction time/temperature gradients .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, base strength) affecting reproducibility .
Methodological Challenges
Q. What strategies are recommended for improving the stability of this compound in aqueous solutions?
Q. How can computational modeling aid in predicting the compound's reactivity or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
